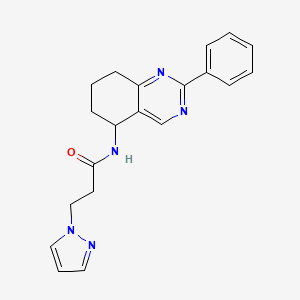![molecular formula C22H29BrN2O3 B5959331 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B5959331.png)
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of bromine, methoxy, and ethoxy functional groups attached to a piperazine core. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in these processes .
Chemical Reactions Analysis
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of bromine, methoxy, and ethoxy groups allows it to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-methoxyphenyl)piperazine: Known for its use in medicinal chemistry and pharmacology.
1-(3-ethoxy-4-methoxyphenyl)piperazine: Studied for its potential biological activities.
1-(5-bromo-2-methoxyphenyl)piperazine: Investigated for its antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O3/c1-4-28-22-13-17(5-7-21(22)27-3)15-24-9-11-25(12-10-24)16-18-14-19(23)6-8-20(18)26-2/h5-8,13-14H,4,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKEESWWVXZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5959254.png)
![N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B5959261.png)
![N-{1,8-DIOXO-1H,2H,3H,4H,8H,9H,9AH-PYRIMIDO[1,6-A]PYRAZIN-6-YL}-4-METHOXYBENZAMIDE](/img/structure/B5959267.png)
![N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5959271.png)
![2-[(4-biphenylylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5959284.png)
![3-[(1-adamantylcarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B5959285.png)
![Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-4-carboxylate](/img/structure/B5959294.png)
![4-({5-[1-(2,2-dimethylpropanoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5959295.png)
![5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5959306.png)
![1-[2-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5959311.png)
![1-[3-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5959321.png)


methanone](/img/structure/B5959347.png)
